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Compound of Interest

Compound Name: 9-Aminononanoic acid

Cat. No.: B073249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-aminononanoic acid, a versatile

bifunctional molecule. It covers its fundamental chemical identity, physicochemical properties,

synthesis methodologies, and its significant application in the development of Proteolysis

Targeting Chimeras (PROTACs).

Core Chemical Identifiers
9-Aminononanoic acid is an ω-amino fatty acid, meaning it possesses a terminal amine group

and a terminal carboxylic acid group on an unbranched nine-carbon chain.

IUPAC Name: 9-aminononanoic acid[1]

CAS Number: 1120-12-3[1]

Synonyms: 9-Aminopelargonic acid, Aminopelargonic acid[1]

Physicochemical and Computed Properties
The properties of 9-aminononanoic acid make it a useful building block in chemical synthesis,

particularly as a flexible linker. The quantitative data is summarized in the table below.
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Property Value Source

Molecular Formula C9H19NO2 PubChem

Molecular Weight 173.25 g/mol PubChem[1]

Density 0.987 g/cm³ Chemsrc[2]

Boiling Point 301.5 °C at 760 mmHg Chemsrc

Flash Point 136.1 °C Chemsrc

LogP 2.46070 Chemsrc

PSA (Polar Surface Area) 63.32 Å² Chemsrc

Refractive Index 1.468 Chemsrc

Applications in Research and Development
While historically used as a monomer for the synthesis of polymers like Nylon-9, the primary

contemporary application of 9-aminononanoic acid in the pharmaceutical and biotechnology

sectors is as a linker molecule in the construction of PROTACs.

Role as a PROTAC Linker
PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins

from cells. They consist of three components: a ligand that binds to the target protein (Protein

of Interest or POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these

two ligands.

9-Aminononanoic acid serves as a simple, flexible alkyl linker. Its nine-carbon chain provides

spatial separation between the two ligands, allowing for the effective formation of a stable

ternary complex between the target protein, the PROTAC, and the E3 ligase. The flexibility of

the alkyl chain is crucial for allowing the two proteins to adopt a productive orientation for the

ubiquitination of the target. The choice of linker length and composition is a critical step in

PROTAC design, as it directly impacts the stability and efficacy of this ternary complex.

Experimental Protocols
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Synthesis of 9-Aminononanoic Acid from Renewable
Resources
A sustainable method for synthesizing 9-aminononanoic acid involves the biocatalytic

transformation of oleic acid, a common fatty acid found in vegetable oils. This multi-enzyme

cascade process represents a green chemistry approach.

Methodology Overview:

Hydration: The process begins with the hydration of the double bond in oleic acid, catalyzed

by an oleic acid hydratase, to produce 10-hydroxyoctadecanoic acid.

Oxidation & Cleavage: A series of enzymatic oxidation and cleavage steps follow. This can

involve alcohol dehydrogenases and Baeyer-Villiger monooxygenases to yield 9-

hydroxynonanoic acid.

Amination: The terminal hydroxyl group of 9-hydroxynonanoic acid is then converted to an

amino group. This is achieved using a primary alcohol dehydrogenase to create an

aldehyde, followed by a reductive amination step catalyzed by an ω-transaminase (ω-TA) to

yield the final product, 9-aminononanoic acid.

This biocatalysis route, often conducted in engineered E. coli, can achieve high yields and

avoids the harsh reagents used in traditional chemical synthesis.

General Protocol for PROTAC Synthesis using 9-
Aminononanoic Acid
The synthesis of a PROTAC involves the sequential coupling of the three components. 9-
Aminononanoic acid, having both a carboxylic acid and an amine, can be coupled in either

orientation. Below is a representative workflow where the carboxylic acid end is coupled first.

Methodology:

Protection of the Amine Group: The terminal amine of 9-aminononanoic acid is first

protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent self-reaction. This

is typically done using di-tert-butyl dicarbonate (Boc)₂O in a suitable solvent like dioxane with

a mild base.
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Activation of the Carboxylic Acid: The carboxylic acid of the Boc-protected linker is activated

to facilitate amide bond formation. Common activating agents include HBTU

(Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

Coupling to the E3 Ligase Ligand: The activated linker is reacted with the E3 ligase ligand

(e.g., a derivative of thalidomide or VHL ligand) that has a suitable nucleophilic handle (e.g.,

a free amine). The reaction is typically carried out in an inert solvent like DMF

(Dimethylformamide) with a non-nucleophilic base such as DIPEA (N,N-

Diisopropylethylamine).

Deprotection: The Boc protecting group is removed from the other end of the linker, usually

under acidic conditions (e.g., with trifluoroacetic acid, TFA), to reveal the free amine.

Coupling to the Target Protein Ligand: The target protein ligand, which must have a reactive

carboxylic acid (or an activated derivative), is then coupled to the newly exposed amine on

the linker-E3 ligand conjugate. The reaction conditions are similar to step 3, involving an

activated carboxylic acid and a base.

Purification: The final PROTAC molecule is purified from the reaction mixture using

techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) to

ensure high purity for biological assays.

Visualizations: Workflows and Mechanisms
PROTAC Synthesis Workflow
The following diagram illustrates the general synthetic workflow for assembling a PROTAC

using 9-aminononanoic acid as the linker.
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Caption: A generalized workflow for the synthesis of a PROTAC molecule.

PROTAC Mechanism of Action
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This diagram illustrates the logical relationship of how a PROTAC molecule leverages the cell's

own ubiquitin-proteasome system to induce the degradation of a target protein.
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Caption: The catalytic mechanism of action for a PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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